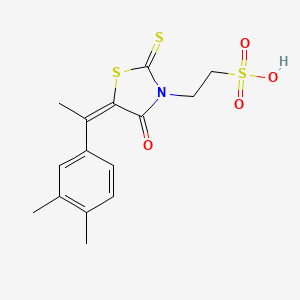
(E)-2-(5-(1-(3,4-dimethylphenyl)ethylidene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(E)-2-(5-(1-(3,4-dimethylphenyl)ethylidene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid is a useful research compound. Its molecular formula is C15H17NO4S3 and its molecular weight is 371.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(E)-2-(5-(1-(3,4-dimethylphenyl)ethylidene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid is a complex thiazolidinone derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the existing literature regarding its biological activity, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The compound features a thiazolidinone core, which is known for its diverse biological properties. The presence of the 3,4-dimethylphenyl group enhances its lipophilicity, potentially improving its bioavailability. The sulfonic acid moiety may contribute to its solubility in aqueous environments, facilitating its interaction with biological targets.
Antimicrobial Activity
Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties. A study on related compounds demonstrated that various thiazolidinone derivatives showed potent activity against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MICs) of these compounds were often lower than those of standard antibiotics like ampicillin and streptomycin .
Table 1: Antimicrobial Activity of Thiazolidinone Derivatives
| Compound | Target Bacteria | MIC (μM) | MBC (μM) |
|---|---|---|---|
| 5d | S. aureus | 37.9 | 57.8 |
| 5g | P. aeruginosa | 248 | 372 |
| 5k | E. coli | 172 | 344 |
The above data suggests that certain derivatives exhibit promising antibacterial activity, particularly against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) .
Anticancer Activity
Thiazolidinone derivatives have also been evaluated for their anticancer properties. In vitro studies have shown that these compounds can inhibit the proliferation of various cancer cell lines, including breast (MCF-7), lung (A549), and prostate (DU-145) cancers. The anticancer mechanism is thought to involve the induction of apoptosis and cell cycle arrest .
Case Study: Anticancer Evaluation
A study synthesized a series of thiazolidinone compounds and assessed their cytotoxicity against multiple cancer cell lines using the MTT assay. The results indicated that some derivatives had IC50 values significantly lower than those of established chemotherapeutics, suggesting a potential for development as anticancer agents.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Bacterial Cell Wall Synthesis : Similar compounds have been shown to disrupt bacterial cell wall formation.
- Induction of Apoptosis in Cancer Cells : Thiazolidinones can activate apoptotic pathways in cancer cells, leading to programmed cell death.
- Antioxidant Properties : Some derivatives exhibit antioxidant activity, potentially reducing oxidative stress in cells.
Toxicity and Safety Profile
While exploring the biological activity, it is crucial to assess the toxicity profile of these compounds. Preliminary studies indicate that certain thiazolidinone derivatives exhibit low cytotoxicity towards human cell lines, suggesting a favorable safety profile for potential therapeutic applications .
Eigenschaften
IUPAC Name |
2-[(5E)-5-[1-(3,4-dimethylphenyl)ethylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanesulfonic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4S3/c1-9-4-5-12(8-10(9)2)11(3)13-14(17)16(15(21)22-13)6-7-23(18,19)20/h4-5,8H,6-7H2,1-3H3,(H,18,19,20)/b13-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLYGCAOYINAIBB-ACCUITESSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=C2C(=O)N(C(=S)S2)CCS(=O)(=O)O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)/C(=C/2\C(=O)N(C(=S)S2)CCS(=O)(=O)O)/C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














